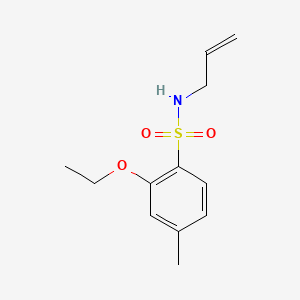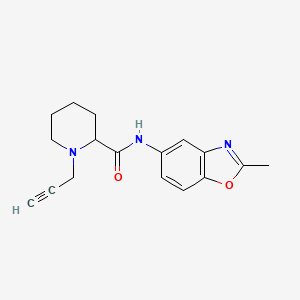
N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, also known as MP-10, is a small molecule that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of benzoxazolyl-piperidine carboxamides and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce cell death through apoptosis. It has also been shown to modulate the activity of certain neurotransmitters and to have anti-inflammatory effects through the inhibition of certain cytokines.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotective effects, and anti-inflammatory activity. It has also been shown to modulate the activity of certain neurotransmitters and to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. It has also been shown to exhibit a range of biological activities, making it a versatile compound for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, particularly in combination with other anticancer drugs. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the reaction of 2-methyl-1,3-benzoxazole with propargylamine, followed by the reaction with piperidine-2-carboxylic acid to form the final product. The synthesis has been reported in several scientific publications and is considered to be a reliable and reproducible method.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. Several studies have reported its anticancer activity, including inhibition of tumor growth and induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases and to exhibit anti-inflammatory activity in vitro.
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-9-20-10-5-4-6-15(20)17(21)19-13-7-8-16-14(11-13)18-12(2)22-16/h1,7-8,11,15H,4-6,9-10H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTWXWOQBPZCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3CCCCN3CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2965043.png)
![2-[cycloheptyl(methyl)amino]-N-methylacetamide](/img/structure/B2965045.png)
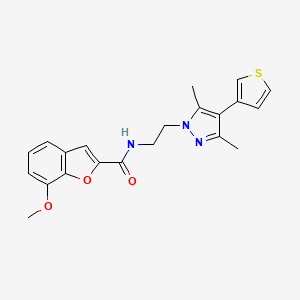

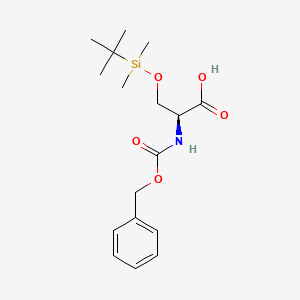
![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2965053.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2965054.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2965056.png)


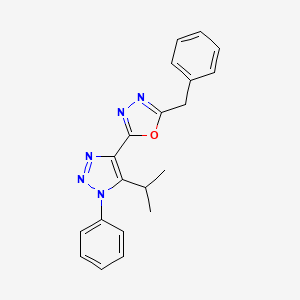

![2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2965063.png)
